N-Methyl-1-(thiazol-5-YL)methanamine hydrochloride
Description
N-Methyl-1-(thiazol-5-yl)methanamine hydrochloride is a heterocyclic amine salt characterized by a thiazole ring (a five-membered aromatic ring containing sulfur and nitrogen) linked to a methyl-substituted methanamine group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.
Properties
Molecular Formula |
C5H9ClN2S |
|---|---|
Molecular Weight |
164.66 g/mol |
IUPAC Name |
N-methyl-1-(1,3-thiazol-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H8N2S.ClH/c1-6-2-5-3-7-4-8-5;/h3-4,6H,2H2,1H3;1H |
InChI Key |
JFUZBWQHOQCGRA-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN=CS1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(thiazol-5-YL)methanamine hydrochloride typically involves the reaction of thiazole derivatives with methylating agents. One common method includes the reaction of thiazole with formaldehyde and methylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an aqueous medium with the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-1-(thiazol-5-YL)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where the thiazole ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N-Methyl-1-(thiazol-5-YL)methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-1-(thiazol-5-YL)methanamine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with four structurally related heterocyclic amines, focusing on molecular features, synthesis, and functional properties.
Structural and Physicochemical Comparison
Key Differences and Implications
Heterocycle Core: Thiazole (target compound and 5c): The sulfur atom in thiazole reduces basicity compared to nitrogen-rich imidazole, affecting solubility and reactivity. Thiazole derivatives are often explored for enzyme inhibition (e.g., LOX inhibitors in cancer research) . Imidazole ( compound): The presence of two nitrogen atoms increases basicity and hydrogen-bonding capacity, making it favorable for drug-receptor interactions .
Substituent Effects: The naphthalene sulfonyl group in 5c adds steric bulk and electron-withdrawing properties, which may improve metabolic stability but reduce synthetic yield (37% vs. ~90% for simpler analogs) .
Synthetic Complexity :
- Multi-step syntheses (e.g., ’s use of BH₃ reduction and sulfonylation) typically result in lower yields compared to straightforward alkylation or amination reactions (e.g., ’s 89.5% yield for imidazole derivatives) .
Biological Activity
N-Methyl-1-(thiazol-5-YL)methanamine hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its molecular formula and a molecular weight of 206.74 g/mol. The thiazole ring structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry, microbiology, and cancer research.
The biological activity of this compound primarily arises from its ability to interact with various molecular targets. The compound has been shown to inhibit specific enzymes and receptors, leading to significant antimicrobial and anticancer effects. For instance, it may inhibit microbial enzymes, thereby exhibiting antimicrobial properties, and has been investigated for potential antitumor activity through apoptosis induction in cancer cell lines .
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties against various bacterial and fungal strains. A comprehensive evaluation revealed that N-methyl derivatives demonstrated superior antibacterial activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics .
Table 1: Antimicrobial Efficacy of Thiazole Derivatives
| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
| Standard Antibiotic | E. coli | 64 µg/mL |
| Standard Antibiotic | S. aureus | 32 µg/mL |
Antitumor Activity
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays demonstrated that this compound induced significant cell death in cancer cells through mechanisms such as apoptosis .
Table 2: Cytotoxicity Assays Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 10.5 ± 2.3 | Apoptosis induction |
| A172 (Glioblastoma) | 12.0 ± 1.8 | Apoptosis induction |
| HEPG2 (Liver Carcinoma) | 8.7 ± 1.5 | Apoptosis induction |
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) analysis indicates that specific substitutions on the thiazole ring enhance the biological activity of the compound. For example, the presence of electron-donating groups at certain positions on the thiazole ring has been correlated with increased cytotoxicity .
Case Studies and Research Findings
Several studies have highlighted the diverse biological activities associated with this compound:
- Antimicrobial Studies : A study found that this compound exhibited potent activity against resistant strains of bacteria, suggesting its potential as a new therapeutic agent in treating infections caused by multidrug-resistant organisms .
- Cytotoxicity Assays : In a series of experiments, this compound was tested against multiple cancer cell lines, demonstrating significant cytotoxicity and potential as an anticancer drug .
- Enzyme Inhibition : Research identified the compound as an inhibitor of specific enzymes involved in microbial metabolism, contributing to its antimicrobial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
